N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
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Description
Synthesis Analysis
The synthetic pathway for BQN involves the condensation of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with naphthalene-2-sulfonyl chloride . The reaction proceeds under appropriate conditions, resulting in the formation of the target compound .
Molecular Structure Analysis
BQN exhibits an intriguing molecular structure. It contains a butyl group , a tetrahydroquinoline ring , and a naphthalene-2-sulfonamide moiety. The arrangement of atoms and bonds within the molecule influences its properties and reactivity .
Chemical Reactions Analysis
BQN may participate in various chemical reactions, including hydrolysis, substitution, and cyclization. Its reactivity depends on the functional groups present, such as the sulfonamide and ketone moieties. Investigating its behavior under different conditions is essential for understanding its versatility .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-3-14-25-22-12-10-20(15-19(22)9-13-23(25)26)24-29(27,28)21-11-8-17-6-4-5-7-18(17)16-21/h4-8,10-12,15-16,24H,2-3,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWMEYMGDJPGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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